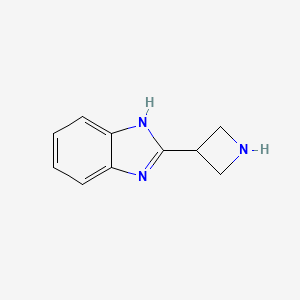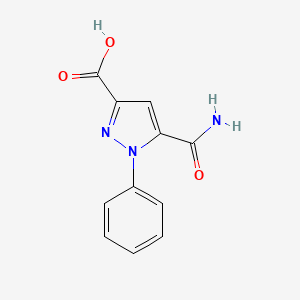![molecular formula C9H15ClN2O2 B1524524 1-[3-(ジメチルアミノ)プロピル]-2,5-ジヒドロ-1H-ピロール-2,5-ジオン塩酸塩 CAS No. 73935-27-0](/img/structure/B1524524.png)
1-[3-(ジメチルアミノ)プロピル]-2,5-ジヒドロ-1H-ピロール-2,5-ジオン塩酸塩
概要
説明
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.
科学的研究の応用
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is the carboxyl group present in various biomolecules . This compound is known to be a carboxyl- and amine-reactive crosslinker .
Mode of Action
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride interacts with its targets by activating the carboxyl residues for their reaction with primary amines . This leads to the formation of O-acylisourea as a reaction intermediate, which reacts with amide bonds to release isourea as a by-product .
Biochemical Pathways
The action of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride affects the biochemical pathways involving carboxyl and amine groups. It plays a crucial role in the formation of amide bonds, which are fundamental in peptide synthesis . Additionally, it can also react with phosphate groups .
Pharmacokinetics
It is known that this compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of this compound may enhance its bioavailability.
Result of Action
The result of the action of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is the formation of amide bonds. This is particularly important in peptide synthesis, protein crosslinking to nucleic acids, and the preparation of immunoconjugates .
Action Environment
The action, efficacy, and stability of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can be influenced by environmental factors. For instance, it is typically employed in the 4.0-6.0 pH range . Therefore, the pH of the environment can significantly impact its activity. Furthermore, its water solubility suggests that it may be more effective in aqueous environments .
準備方法
The synthesis of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves several steps. One common method includes the reaction of dimethylamine with propylene oxide to form 3-(dimethylamino)propanol, which is then reacted with maleic anhydride to yield the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can be compared with other similar compounds, such as:
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used in peptide synthesis and has similar reactivity but differs in its specific applications and properties.
3-(dimethylamino)propyl chloride hydrochloride: This compound is used as an intermediate in organic synthesis and has different reactivity due to the presence of a chloride group.
The uniqueness of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields of research .
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-10(2)6-3-7-11-8(12)4-5-9(11)13;/h4-5H,3,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLWVCVBBDMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C=CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)

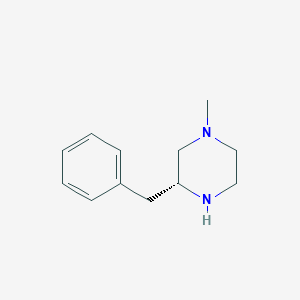
![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)
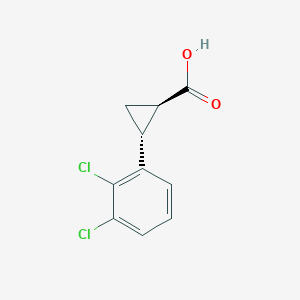
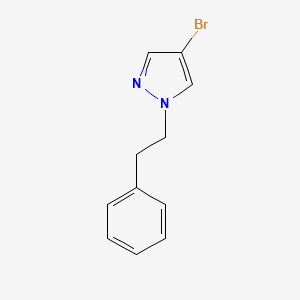
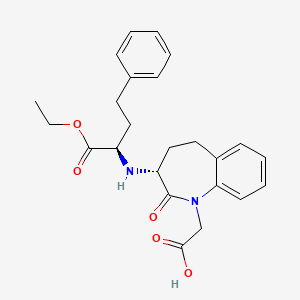
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)


![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
